molecular formula C18H19N3OS B2754660 4-(dimethylamino)-N-(4,6-dimethylbenzo[d]thiazol-2-yl)benzamide CAS No. 441289-53-8

4-(dimethylamino)-N-(4,6-dimethylbenzo[d]thiazol-2-yl)benzamide

Cat. No. B2754660
CAS RN: 441289-53-8
M. Wt: 325.43
InChI Key: KNXJXGAWOIQVOJ-UHFFFAOYSA-N
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Description

This compound is a benzamide derivative, which means it contains a benzene ring attached to an amide group. It also contains a dimethylamino group and a benzothiazole group. Benzamides are a class of compounds that are often used in medicinal chemistry due to their bioactive properties . Dimethylamino groups are basic functional groups often found in organic compounds, and benzothiazoles are heterocyclic aromatic compounds that are also known for their diverse biological activities .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of conjugated systems due to the aromatic rings, which could result in interesting optical and electronic properties. The presence of the amide group could also result in the formation of hydrogen bonds .


Chemical Reactions Analysis

The compound contains several functional groups that could undergo various chemical reactions. For example, the amide group could undergo hydrolysis under acidic or basic conditions to yield a carboxylic acid and an amine. The dimethylamino group could potentially be quaternized with an alkyl halide .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar amide group could increase its solubility in polar solvents. The compound could also exhibit fluorescence properties due to the presence of the conjugated system .

Scientific Research Applications

Detection and Analysis of Microplastics

This compound is used as a fluorescent dye in the detection and analysis of microplastics. Microplastics are a significant source of pollution, consisting of synthetic organic polymers that vary in size from less than 5 mm to the nanometer scale. The dye is versatile, fast, and sensitive, making it an effective tool for discriminating microplastics in a water environment .

The dye efficiently absorbs into a variety of polymers that constitute microplastics. Its solvatochromic properties lead to a positive shift of the fluorescence emission spectrum according to the polarity of the polymers. Therefore, under UV illumination, microplastics emit a specific spectrum from blue to red, allowing for straightforward polymer identification .

Fluorescence Microscopy

The compound is also used in different detection and analysis strategies based on fluorescence microscopy. This includes simple epifluorescence fragments visualization, confocal microscopy, and the phasor approach for plastic components quantification .

Temperature-Sensitive Protonation

The compound has shown an unusually significant impact of temperature on its protonation degree, especially in the case of protonation of the 4-(dimethylamino)-1-(2,3,5,6-tetrafluoropyridin-4-yl)pyridinium cation .

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it’s intended to be used as a drug, it could interact with biological targets such as enzymes or receptors in the body. The benzothiazole and benzamide moieties are common in many bioactive compounds and could play a key role in these interactions .

Safety and Hazards

As with any chemical compound, handling this substance would require appropriate safety measures. It’s important to refer to the Material Safety Data Sheet (MSDS) for detailed information on safety and handling .

Future Directions

The future research directions for this compound could involve exploring its potential applications in various fields such as medicinal chemistry, materials science, or chemical biology. It could also involve studying its physical and chemical properties in more detail .

properties

IUPAC Name

4-(dimethylamino)-N-(4,6-dimethyl-1,3-benzothiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3OS/c1-11-9-12(2)16-15(10-11)23-18(19-16)20-17(22)13-5-7-14(8-6-13)21(3)4/h5-10H,1-4H3,(H,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNXJXGAWOIQVOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=C1)SC(=N2)NC(=O)C3=CC=C(C=C3)N(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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